molecular formula C28H22FN3O3S2 B15086192 2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide CAS No. 618079-44-0

2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B15086192
CAS No.: 618079-44-0
M. Wt: 531.6 g/mol
InChI Key: VNAMEFXPTNPYFM-IZHYLOQSSA-N
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Description

This compound (hereafter referred to as Compound A) is a thiazolidinone derivative with a molecular formula of C₂₈H₂₂FN₃O₃S₂ and an average mass of 531.620 g/mol . Its structure features a 4-fluorobenzyl group attached to the thiazolidinone core, a 2-thioxo moiety, and an N-(2-phenylethyl)acetamide side chain.

Compound A’s ChemSpider ID (4873271) and MDL number (MFCD04442038) facilitate its identification in chemical databases. The presence of fluorine enhances lipophilicity and metabolic stability, while the thioxo group may contribute to hydrogen bonding and enzyme inhibition .

Properties

CAS No.

618079-44-0

Molecular Formula

C28H22FN3O3S2

Molecular Weight

531.6 g/mol

IUPAC Name

2-[(3Z)-3-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C28H22FN3O3S2/c29-20-12-10-19(11-13-20)16-32-27(35)25(37-28(32)36)24-21-8-4-5-9-22(21)31(26(24)34)17-23(33)30-15-14-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,30,33)/b25-24-

InChI Key

VNAMEFXPTNPYFM-IZHYLOQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)F)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide typically involves multiple steps. The starting materials include 4-fluorobenzylamine, thiosemicarbazide, and indole-2,3-dione. The synthetic route can be summarized as follows:

    Formation of Thiazolidinone Ring: The reaction between 4-fluorobenzylamine and thiosemicarbazide in the presence of a suitable catalyst forms the thiazolidinone ring.

    Condensation with Indole-2,3-dione: The thiazolidinone intermediate is then condensed with indole-2,3-dione under acidic conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling pathways. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues in the Thiazolidinone Family

Thiazolidinones are a versatile scaffold in medicinal chemistry, often explored for antimicrobial, anticancer, and anti-inflammatory activities. Below is a comparative analysis of Compound A with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Molecular Formula Substituents / Modifications Notable Features Biological Activity (Reported)
Compound A C₂₈H₂₂FN₃O₃S₂ 4-Fluorobenzyl, 2-thioxo, N-(2-phenylethyl)acetamide Z-configuration; high lipophilicity (fluorine) Not explicitly reported in evidence
4g C₁₇H₁₂ClN₃O₂S₂ 4-Chlorophenyl, benzothiazole-3-carboxamide Chlorine substituent; lower molecular weight (414.88 g/mol) Antimicrobial (broad-spectrum)
4h C₁₇H₁₁F₂N₃O₂S₂ 2,6-Difluorophenyl, benzothiazole-3-carboxamide Dual fluorine substitution; enhanced electronic effects Moderate antioxidant activity
6a C₂₀H₁₅FNO₃ 5-Fluoroindole, oxazolone ring Nickel ferrite nanoparticle-catalyzed synthesis; planar oxazolone High antioxidant and antimicrobial
Title compound in C₁₆H₁₂ClN₃OS 2-Chlorobenzyl, hydrazinecarbothioamide Isatin-thiosemicarbazone hybrid; hydrogen-bonding capacity Pharmaceutical applications (unspecified)

Key Differences and Implications

Substituent Effects: Fluorine vs. Chlorine: Compound A’s 4-fluorobenzyl group offers lower steric hindrance and higher electronegativity compared to the 4-chlorophenyl group in 4g . Fluorine’s smaller atomic radius may improve target binding affinity. Thioxo vs.

The use of nickel ferrite nanoparticles in 6a’s synthesis improved reaction efficiency .

For instance, 4g and 4h showed antimicrobial activity, likely due to the benzothiazole moiety’s DNA intercalation capacity . 6a’s high antioxidant activity correlates with its electron-withdrawing oxazolone ring .

Crystallographic and Hydrogen-Bonding Insights

  • Hydrogen Bonding : Compound A’s thioxo and acetamide groups may form intermolecular hydrogen bonds, akin to the thiosemicarbazone in . Such interactions stabilize crystal packing and influence solubility .
  • Crystal Structure : Derivatives like those in exhibit defined hydrogen-bonding networks, which are critical for their solid-state stability and dissolution profiles .

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